molecular formula C22H21N5O5S B2921567 N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1223816-67-8

N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2921567
CAS RN: 1223816-67-8
M. Wt: 467.5
InChI Key: RTVZTWHFEMQQRP-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5O5S and its molecular weight is 467.5. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

The synthesis of related heterocyclic compounds has been a focus of research due to their potential therapeutic applications. For instance, compounds featuring the [1,2,4]triazolo[3,4-a]pyrazine moiety have been synthesized and tested for various biological activities. The structural complexity of these molecules allows for the interaction with multiple biological targets, thereby offering opportunities for the development of novel therapeutics.

One approach to the synthesis of these compounds involves multi-step reactions, starting from readily available precursors. For example, the cyclocondensation of specific intermediates with hydroxylamine or hydrazine leads to the formation of triazolo[1,5-a]pyrimidines, which are closely related to the target compound in structure and potential activity (Desenko et al., 1998) (Desenko et al., 1998).

Anticancer and Antimicrobial Applications

Compounds with the [1,2,4]triazolo[3,4-b][1,3,4] thiadiazine moiety, similar to the target compound, have shown promising in vitro anticancer and antitumoral activity. The mode of action for these compounds is often associated with inhibition of tubulin polymerization, a critical process in cell division and cancer progression (Jilloju et al., 2021) (Jilloju et al., 2021).

Additionally, these compounds exhibit significant antimicrobial activity, making them potential candidates for the development of new antimicrobial agents. The synthesis of novel analogs and their testing against various microbial strains can lead to the discovery of new drugs to combat resistant bacterial and fungal infections (Kumar et al., 2019) (Kumar et al., 2019).

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O5S/c1-30-16-6-4-5-15(12-16)26-9-10-27-20(21(26)29)24-25-22(27)33-13-19(28)23-14-7-8-17(31-2)18(11-14)32-3/h4-12H,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTVZTWHFEMQQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

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